molecular formula C15H19N3O2 B14050918 E3 ubiquitin ligase binder-1 free

E3 ubiquitin ligase binder-1 free

Cat. No.: B14050918
M. Wt: 273.33 g/mol
InChI Key: NFGNPHVMGPKQKF-UHFFFAOYSA-N
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Description

1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This reaction is catalyzed by a dual-functional ionic liquid, such as N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]2) .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as employing ionic liquids as catalysts, is preferred to minimize environmental impact and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines, into the compound .

Scientific Research Applications

1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione include:

Uniqueness

What sets 1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione apart from these similar compounds is its unique structure, which allows it to interact with a different set of molecular targets and exhibit distinct biological activities. Its ability to inhibit specific enzymes and receptors makes it a valuable compound for therapeutic development and scientific research .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

1-(4-piperidin-4-ylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C15H19N3O2/c19-14-7-10-18(15(20)17-14)13-3-1-11(2-4-13)12-5-8-16-9-6-12/h1-4,12,16H,5-10H2,(H,17,19,20)

InChI Key

NFGNPHVMGPKQKF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)N3CCC(=O)NC3=O

Origin of Product

United States

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